N,N-DI-Boc-4-nitroaniline
Overview
Description
Scientific Research Applications
Catalytic Reduction of Nitro Compounds
N,N-DI-Boc-4-nitroaniline is relevant in studies focusing on the reduction of nitro compounds to their corresponding amines. For instance, research on magnetically recoverable nanocomposites, such as Bi2O2CO3/NiFe2O4, demonstrates their effectiveness in catalyzing the reduction of 4-nitrophenol to 4-aminophenol, highlighting the potential of these materials in environmental remediation and chemical synthesis (Zarringhadam & Farhadi, 2017). Similar studies have explored the use of different nanomaterials as catalysts for the reduction of nitroanilines, underscoring the significance of this compound in the development of efficient catalytic processes (Naghash-Hamed et al., 2022).
Aerobic Degradation of Nitroanilines
The aerobic degradation of nitroanilines by specific bacterial strains, such as Pseudomonas sp., reveals the biological pathways capable of transforming nitroanilines into less harmful compounds. This research is particularly relevant for the treatment of wastewater and soil contaminated with nitroanilines, suggesting potential environmental applications for managing pollution (Khan et al., 2013).
Chemical Synthesis and Modifications
Studies have also focused on the synthesis and chemical modification of compounds containing nitroaniline derivatives. The synthesis of various N-nitroso compounds from secondary amines using tert-butyl nitrite under solvent-free conditions indicates the versatility of nitroaniline derivatives in organic synthesis. This research highlights the stability of sensitive functional groups under reaction conditions, broadening the scope of nitroaniline applications in chemical synthesis (Chaudhary et al., 2016).
Interactions with Other Substances
The interaction of 4-nitroaniline with serum albumins, investigated through fluorescence spectroscopy, demonstrates the binding affinity of nitroaniline derivatives to proteins. This research provides insights into the molecular interactions between nitroanilines and biological molecules, with implications for understanding the bioavailability and toxicity of nitroaniline compounds (Liang & Zhang, 2014).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It’s important to note that the compound’s effects on biochemical pathways would largely depend on its specific targets, which are currently unknown .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Without specific information on its targets and mode of action, it’s challenging to predict its precise effects .
Action Environment
Factors such as temperature, pH, and presence of other compounds could potentially influence its action .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-nitrophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-15(2,3)23-13(19)17(14(20)24-16(4,5)6)11-7-9-12(10-8-11)18(21)22/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYACWUAPVKEIAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479091 | |
Record name | N,N-DI-BOC-4-NITROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
395639-03-9 | |
Record name | N,N-DI-BOC-4-NITROANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.